molecular formula C16H12F5N3O2 B4363491 2-(DIFLUOROMETHOXY)-5-[2-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER

2-(DIFLUOROMETHOXY)-5-[2-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER

Cat. No.: B4363491
M. Wt: 373.28 g/mol
InChI Key: PDAJBHINCSTSJS-UHFFFAOYSA-N
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Description

2-(DIFLUOROMETHOXY)-5-[2-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with difluoromethoxy, methoxyphenyl, methyl, and trifluoromethyl groups. These substitutions confer distinct chemical and physical properties, making the compound valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(DIFLUOROMETHOXY)-5-[2-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely recognized for its efficiency in forming carbon-carbon bonds. The process begins with the preparation of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, which is then subjected to cross-coupling with various aryl and heteroaryl boronic acids . The reaction conditions often require a tandem catalyst system, such as XPhosPdG2/XPhos, to prevent debromination and ensure high yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and employing scalable purification techniques to produce the compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions

2-(DIFLUOROMETHOXY)-5-[2-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the existing functional groups, altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Mechanism of Action

The mechanism of action of 2-(DIFLUOROMETHOXY)-5-[2-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets. For instance, as a monoamine oxidase B inhibitor, the compound binds to the enzyme’s active site, preventing the breakdown of neurotransmitters such as dopamine . This inhibition can help alleviate symptoms of neurodegenerative diseases by maintaining higher levels of neurotransmitters in the brain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(DIFLUOROMETHOXY)-5-[2-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER stands out due to its combination of difluoromethoxy, methoxyphenyl, methyl, and trifluoromethyl groups. This unique substitution pattern enhances its stability, reactivity, and potential for various applications in research and industry.

Properties

IUPAC Name

5-[4-(difluoromethoxy)-3-methoxyphenyl]-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F5N3O2/c1-8-5-14-22-10(7-13(16(19,20)21)24(14)23-8)9-3-4-11(26-15(17)18)12(6-9)25-2/h3-7,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDAJBHINCSTSJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1)C3=CC(=C(C=C3)OC(F)F)OC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F5N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(DIFLUOROMETHOXY)-5-[2-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER
Reactant of Route 2
Reactant of Route 2
2-(DIFLUOROMETHOXY)-5-[2-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER
Reactant of Route 3
Reactant of Route 3
2-(DIFLUOROMETHOXY)-5-[2-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER
Reactant of Route 4
Reactant of Route 4
2-(DIFLUOROMETHOXY)-5-[2-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER
Reactant of Route 5
Reactant of Route 5
2-(DIFLUOROMETHOXY)-5-[2-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER
Reactant of Route 6
Reactant of Route 6
2-(DIFLUOROMETHOXY)-5-[2-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER

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